molecular formula C5H5ClN2OS B1425987 4-Chlorothiophene-2-carbohydrazide CAS No. 1263212-33-4

4-Chlorothiophene-2-carbohydrazide

Cat. No. B1425987
CAS RN: 1263212-33-4
M. Wt: 176.62 g/mol
InChI Key: LSCGLMCXIQXYLB-UHFFFAOYSA-N
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Description

4-Chlorothiophene-2-carbohydrazide is a chemical compound with the formula C5H5ClN2OS . It is used in various fields such as pharmaceutical testing .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chlorothiophene-2-carbohydrazide are not detailed in the sources, carbohydrazide, a similar compound, is known to react with many metal ions as monodentate or multidentate . It also possesses relatively strong reduction ability .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 4-Chlorothiophene-2-carbohydrazide and its derivatives are synthesized through various chemical reactions, often involving hydrazine hydrate and different carbohydrazides (Naganagowda et al., 2011). These processes are crucial for producing specific compounds used in further studies and applications.
  • Structural Analysis : The structural confirmation of synthesized compounds, including those derived from 4-Chlorothiophene-2-carbohydrazide, is typically achieved through elemental analysis, IR, NMR, and mass spectral analysis. This detailed analysis ensures the accuracy and purity of the synthesized compounds for research purposes (Naganagowda et al., 2014).

Biological and Chemical Activities

  • Antimicrobial Properties : Some derivatives of 4-Chlorothiophene-2-carbohydrazide have been studied for their antimicrobial activities. They are screened against various microbial strains to evaluate their effectiveness as potential antimicrobial agents (Naganagowda et al., 2011).
  • Corrosion Inhibition : Certain derivatives of 4-Chlorothiophene-2-carbohydrazide are researched for their potential as corrosion inhibitors, particularly for materials like aluminum alloys in acidic environments. The efficiency of these compounds as inhibitors is studied using various analytical techniques (Kini et al., 2011).

Materials Science Applications

  • DNA Interaction Studies : Complexes involving derivatives of 4-Chlorothiophene-2-carbohydrazide are used in studies to understand their interaction with DNA. These studies are crucial for exploring the potential of these compounds in medicinal chemistry and gene therapy (Ismail et al., 2017).
  • Graphene Adsorption : In the field of environmental science, studies have been conducted to evaluate the efficiency of graphene in adsorbing compounds like 4-Chlorothiophene derivatives from aqueous solutions, contributing to water purification technologies (Mehrizad & Gharbani, 2014).

properties

IUPAC Name

4-chlorothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2OS/c6-3-1-4(10-2-3)5(9)8-7/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCGLMCXIQXYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothiophene-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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